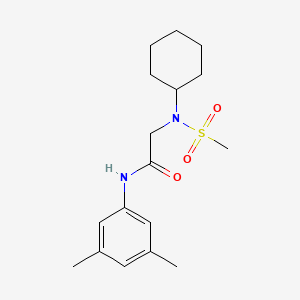![molecular formula C12H14N4OS B5794894 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole, also known as CMPT, is a tetrazole derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its biological activity and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole is not fully understood, but it is believed to exert its effects through modulation of the GABAergic system. 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors and inhibiting the activity of glutamate receptors. This leads to an overall increase in inhibitory neurotransmission, which can result in anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress. These effects suggest that 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole in lab experiments is its high potency and selectivity. 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been shown to exhibit potent biological activity at low concentrations, which makes it an attractive candidate for further study. Additionally, 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been reported to have good oral bioavailability and low toxicity in animal models, which makes it a promising candidate for further development.
One of the limitations of using 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole in lab experiments is the lack of clinical data. Although 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has shown promising results in preclinical studies, its safety and efficacy in humans have not been established. Additionally, the mechanism of action of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole is not fully understood, which makes it difficult to predict its effects in different biological systems.
Future Directions
There are several future directions for research on 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole. One area of interest is the development of novel analogs with improved potency and selectivity. Additionally, further studies are needed to establish the safety and efficacy of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole in humans. Another area of interest is the investigation of the potential therapeutic applications of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the elucidation of the mechanism of action of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole could lead to the development of new therapeutic targets for the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole involves the reaction of 4-methoxyphenylhydrazine with cyclopropylmethylthiocyanate in the presence of sodium azide and copper(II) sulfate. The resulting product is then treated with sodium hydroxide to yield the final product, 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole. This synthesis method has been reported in the literature and has been used by various research groups to obtain pure 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole.
Scientific Research Applications
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been studied for its potential as a therapeutic agent in various preclinical studies. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties in animal models. Additionally, 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been reported to have anti-inflammatory and antioxidant effects. These properties make 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole a promising candidate for the treatment of various neurological disorders, such as epilepsy, depression, anxiety, and chronic pain.
properties
IUPAC Name |
5-(cyclopropylmethylsulfanyl)-1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-17-11-6-4-10(5-7-11)16-12(13-14-15-16)18-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNALAKHDVQKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)




![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)